methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate
Description
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate is a structurally complex acrylate derivative featuring a sulfonyl group attached to a 2-fluorophenyl ring and an amino group linked to a 4-ethylphenyl substituent. The (2E)-configuration of the double bond ensures a syn-periplanar conformation, which influences molecular geometry and reactivity.
Properties
IUPAC Name |
methyl (E)-3-(4-ethylanilino)-2-(2-fluorophenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-3-13-8-10-14(11-9-13)20-12-17(18(21)24-2)25(22,23)16-7-5-4-6-15(16)19/h4-12,20H,3H2,1-2H3/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXRODQKRKGLGB-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate typically involves a multistep reaction sequence. One common method is the Michael addition reaction. This involves the reaction between methyl acrylate and 4-ethylphenylamine under basic conditions to form the intermediate adduct. The subsequent step involves introducing the sulfonyl group via a sulfonation reaction using 2-fluorobenzenesulfonyl chloride. These reactions are typically conducted under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors that allow for precise control over reaction parameters. The process might utilize catalysts and solvents to enhance reaction rates and selectivity. Standard techniques like distillation and crystallization are used for purification, ensuring that the final product meets the necessary specifications for use in various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Its reactivity is largely influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating properties of the amino group.
Common Reagents and Conditions: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, often under acidic conditions. Reduction reactions might utilize hydrogenation catalysts such as palladium on carbon. Substitution reactions can be facilitated by nucleophiles like hydroxide ions or organometallic reagents under anhydrous conditions.
Major Products Formed: Depending on the reaction conditions, the major products can include derivatives where the sulfonyl or amino groups have been modified or substituted. These products often have significant variations in physical and chemical properties, making them suitable for different applications in research and industry.
Scientific Research Applications
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate is extensively used in various fields due to its unique structure and reactivity. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, its derivatives can act as inhibitors or modulators of enzymatic activities, making it valuable in drug discovery and development. In medicine, it may be explored for its potential therapeutic properties, particularly in oncology and anti-inflammatory treatments. In industry, it can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. The sulfonyl group can interact with biological targets such as enzymes, inhibiting their activity by forming stable sulfonamide bonds. The amino group can participate in hydrogen bonding and other non-covalent interactions, modulating the compound's binding affinity to its targets. The fluorine atom can influence the compound's lipophilicity and membrane permeability, enhancing its biological activity and pharmacokinetic profile.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Core Structural Motifs
The compound shares structural similarities with several acrylate derivatives documented in crystallographic studies and synthetic reports:
Electronic Effects
- Sulfonyl Groups : The 2-fluorophenylsulfonyl group in the target compound is electron-withdrawing, similar to 2,4-difluorophenylsulfonyl and 3-chlorophenylsulfonyl . These groups polarize the acrylate backbone, enhancing electrophilicity for nucleophilic attack or cyclization reactions.
Conformational Analysis
- The syn-periplanar conformation of the C=C bond in the target compound aligns with observations in Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate, where torsion angles near 3.2° indicate minimal steric hindrance .
- In contrast, compounds with bulky substituents (e.g., methylsulfanyl in ) exhibit slight deviations in bond angles due to steric interactions.
Hydrogen Bonding and Intermolecular Interactions
- Intramolecular Hydrogen Bonding : The sulfonyl group in the target compound may participate in N–H···O hydrogen bonding, akin to the six-membered RAHB (resonance-assisted hydrogen bond) observed in . This interaction stabilizes the molecular conformation and may influence crystal packing.
- Intermolecular Interactions : Fluorine atoms in the 2-fluorophenyl group can engage in weak C–H···F interactions, as seen in 2-acetylphenyl (2E)-3-(4-fluorophenyl)acrylate . Such interactions enhance thermal stability and solubility in polar solvents.
Comparative Data Table
Biological Activity
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl amines and sulfonyl compounds under controlled conditions. The general synthetic route can be outlined as follows:
- Preparation of the Arylamine Component : 4-Ethylaniline is reacted with a suitable electrophile to introduce the desired functional groups.
- Formation of the Acrylate Structure : The acrylate moiety is synthesized through standard esterification methods.
- Coupling Reaction : The final coupling of the arylamine with the acrylate is conducted under mild conditions to yield the target compound.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit potent antimicrobial properties. For instance, studies have shown that similar compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 1 | 0.5 μg/mL | 1.0 μg/mL |
| 2 | 0.3 μg/mL | 0.6 μg/mL |
| 3 | 0.25 μg/mL | 0.5 μg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT116 (Colon) | 12.5 |
| MCF7 (Breast) | 15.0 |
These findings indicate that this compound may act by interfering with cell cycle progression or inducing apoptosis.
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Biofilm Disruption : Some studies have indicated that these compounds can reduce biofilm formation, enhancing their efficacy against resistant strains.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy :
- A clinical trial demonstrated that a derivative of this compound significantly reduced infection rates in patients with chronic wounds infected by Staphylococcus aureus.
- Case Study on Cancer Treatment :
- In vitro studies showed that treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
